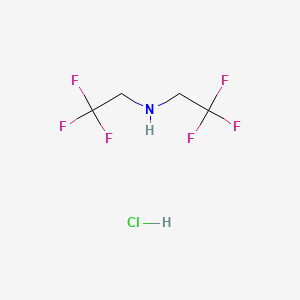

Bis(2,2,2-trifluoroethyl)amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F6N.ClH/c5-3(6,7)1-11-2-4(8,9)10;/h11H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBOUMZERWQGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193387-30-2 | |

| Record name | bis(2,2,2-trifluoroethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 2,2,2-trifluoroethylamine hydrochloride?

Introduction

2,2,2-Trifluoroethylamine hydrochloride (CAS No. 373-88-6) is a pivotal fluorinated building block in modern medicinal chemistry and organic synthesis.[1] Its strategic importance lies in the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, which can significantly modulate the biological activity, metabolic stability, and lipophilicity of parent molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of 2,2,2-trifluoroethylamine hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals.

The presence of the trifluoromethyl group adjacent to the amine functionality decreases the amine's basicity, making trifluoroethyl amines resistant to hydrolysis and bioisosteres of amides.[2] This characteristic is highly desirable in drug design to enhance metabolic stability.[2] As a hydrochloride salt, the compound exists in a protonated state, which influences its solubility and reactivity.[1] This versatile reagent is frequently utilized in the synthesis of pharmaceuticals and agrochemicals.[1]

Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of 2,2,2-trifluoroethylamine hydrochloride is essential for its effective application in research and development. These properties dictate its behavior in various solvent systems, reaction conditions, and analytical methodologies.

Physical Properties

2,2,2-Trifluoroethylamine hydrochloride is a white to light yellow crystalline powder.[3][4] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[4][5][6]

| Property | Value | Source(s) |

| CAS Number | 373-88-6 | [1][7][8] |

| Molecular Formula | C2H4F3N·HCl | [1][9] |

| Molecular Weight | 135.52 g/mol | [7][9][10] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 218-222 °C (sublimes) | [3][4][11][12] |

| Boiling Point | 36°C at 760 mmHg (for the free amine) | [11] |

| Solubility | Soluble in water, ethanol, and chloroform. Slightly soluble in benzene and practically insoluble in ether. | [3][4][6][11] |

| Density | 1.24 g/cm³ | [4][11] |

Chemical Identification

| Identifier | Value | Source(s) |

| IUPAC Name | 2,2,2-trifluoroethan-1-aminium chloride | [1] |

| Synonyms | 2,2,2-Trifluoro-1-ethanamine hydrochloride, 2-Amino-1,1,1-trifluoroethane hydrochloride | [1][9][13] |

| InChI | InChI=1S/C2H4F3N.ClH/c3-2(4,5)1-6;/h1,6H2;1H | [1][7][8][9] |

| InChIKey | ZTUJDPKOHPKRMO-UHFFFAOYSA-N | [1][7][8][9] |

| SMILES | C(C(F)(F)F)N.Cl | [8][9] |

Chemical Properties and Reactivity

The chemical behavior of 2,2,2-trifluoroethylamine hydrochloride is primarily governed by the protonated amine group and the influence of the adjacent trifluoromethyl moiety.

Basicity and Salt Formation

As a hydrochloride salt, the amine is in its protonated, ammonium form. Treatment with a base will neutralize the salt to generate the free amine, 2,2,2-trifluoroethylamine. This free amine is a key intermediate for subsequent reactions.[14] The electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the nitrogen atom compared to ethylamine.

Nucleophilic Reactions of the Free Amine

The free amine, generated in situ or isolated, is a versatile nucleophile. It can participate in a wide range of reactions to introduce the trifluoroethyl moiety into target molecules. Common applications include its use in the synthesis of arachidonylethanolamide analogs which show affinity for cannabinoid receptors.[3][4]

Diazotization Reactions

2,2,2-Trifluoroethylamine hydrochloride can undergo diazotization reactions. For instance, it can be used to prepare antagonists for the vanilloid receptor VR1.[14] The presence of hydrochloric acid in the salt structure facilitates the reaction with sodium nitrite without the need for additional acid.[14] It is crucial to handle diazotization compounds with extreme care due to their potential instability.[14]

Below is a conceptual workflow for the generation of the free amine and its subsequent use as a nucleophile.

Caption: Conceptual workflow for the generation and use of 2,2,2-trifluoroethylamine.

Synthesis and Experimental Protocols

Synthesis of 2,2,2-Trifluoroethylamine Hydrochloride

A common laboratory-scale synthesis involves the reaction of the free amine, 2,2,2-trifluoroethylamine, with hydrochloric acid.[3][10]

Protocol: Acid-Base Reaction [3][10]

-

In a three-necked flask, dissolve 33 g of 2,2,2-trifluoroethylamine in 100 g of ethanol.

-

While maintaining the temperature below 25°C, slowly add 35 g of a saturated hydrochloric acid solution dropwise.

-

After the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain for 1 hour.

-

Remove the water and ethanol by distillation under reduced pressure (0.98 MPa) at a controlled temperature of 45 ± 5°C for 5 hours.

-

The resulting white, powdery crystalline solid is 2,2,2-trifluoroethylamine hydrochloride.

Another established method is the reduction of trifluoroacetamide with lithium aluminum hydride, which can produce the hydrochloride salt in high yields.[15]

Analytical Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of 2,2,2-trifluoroethylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic quartet for the methylene (-CH2-) protons due to coupling with the adjacent fluorine atoms, and a broad singlet for the ammonium (-NH3+) protons.[16][17]

-

¹³C NMR: The carbon NMR spectrum will show two signals, with the carbon attached to the fluorine atoms appearing as a quartet due to C-F coupling.[8]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching, and strong C-F stretching vibrations.[8]

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion of the free amine (CF3CH2NH2) upon loss of HCl.

Applications in Research and Drug Development

The unique properties of the trifluoroethyl moiety make 2,2,2-trifluoroethylamine hydrochloride a valuable building block in several areas:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6][18] The trifluoromethyl group can enhance drug efficacy, improve metabolic stability, and increase bioavailability.[1] For example, guanidine derivatives prepared from trifluoroethylamine are investigated for their potential to inhibit gastric acid secretion.[18]

-

Agrochemicals: It is used in the development of new pesticides, including insecticides, miticides, and herbicides.[6][18]

-

Organic Synthesis: It serves as a versatile reagent for introducing the trifluoroethyl group into organic molecules.[1][14] This is particularly useful in creating analogs of existing compounds to study structure-activity relationships (SAR).

The following diagram illustrates the role of 2,2,2-trifluoroethylamine hydrochloride as a building block in synthetic chemistry.

Caption: Key application areas for 2,2,2-trifluoroethylamine hydrochloride.

Safety, Handling, and Storage

2,2,2-Trifluoroethylamine hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[9][13] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5][6]

Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Use only in a well-ventilated area.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[5][9]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[5]

-

The material is hygroscopic and should be protected from moisture.[4][5][6]

In case of accidental release, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[19]

Conclusion

2,2,2-Trifluoroethylamine hydrochloride is a cornerstone reagent for the incorporation of the trifluoroethyl moiety in synthetic chemistry. Its unique electronic properties and predictable reactivity make it an invaluable tool for medicinal chemists and researchers aiming to modulate the properties of bioactive molecules. A comprehensive understanding of its physical and chemical characteristics, coupled with safe handling practices, is paramount to leveraging its full potential in the laboratory and beyond.

References

-

Cheméo. (n.d.). Chemical Properties of Ethylamine, 2,2,2-trifluoro-,hydrochloride (CAS 373-88-6). Retrieved from [Link]

-

ChemBK. (2024, April 10). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]

-

Mol-Instincts. (n.d.). What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis? Retrieved from [Link]

-

LookChem. (n.d.). China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory - Low Price. Retrieved from [Link]

-

ResearchGate. (n.d.). The Trifluoroethylamine Function as Peptide Bond Replacement. Retrieved from [Link]

- Fainer, P., Myers, J. L., & Leirstead, K. F. (1952). The preparation of 2,2,2-trifluoroethylamine. Canadian Journal of Chemistry, 30(6), 498-500.

- ChemInform. (1989). Tris(2,2,2‐trifluoroethyl)amine and Its Reactions with Halogens. ChemInform, 20(10).

-

ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Retrieved from [Link]

-

Stanford Advanced Materials. (n.d.). 2, 2, 2-Trifluoroethylamine Hydrochloride (CAS No.: 373-88-6). Retrieved from [Link]

- Knochel, P., & Chemla, F. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Advances, 4(28), 14436-14439.

- Google Patents. (n.d.). CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.

Sources

- 1. CAS 373-88-6: 2,2,2-Trifluoroethylamine hydrochloride [cymitquimica.com]

- 2. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 3. 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6 [chemicalbook.com]

- 4. sfdchem.com [sfdchem.com]

- 5. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 6. 2,2,2-Trifluoroethylamine hydrochloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Ethylamine, 2,2,2-trifluoro-,hydrochloride (CAS 373-88-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,2,2-三氟乙胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. 373-88-6 2,2,2-Trifluoroethylamine hydrochloride AKSci X7299 [aksci.com]

- 13. 373-88-6 Cas No. | 2,2,2-Trifluoroethylamine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 14. guidechem.com [guidechem.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) 1H NMR spectrum [chemicalbook.com]

- 17. 2,2,2-TRIFLUOROETHYLAMINE(753-90-2) 1H NMR spectrum [chemicalbook.com]

- 18. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Synthesis and Purification of 2,2,2-Trifluoroethylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the prevalent methodologies for the synthesis and purification of 2,2,2-trifluoroethylamine hydrochloride, a critical building block in the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of various synthetic routes, including the reduction of trifluoroacetamide and the ammonolysis of trifluoroethyl halides, while also presenting detailed, field-proven protocols. A significant focus is placed on purification strategies, particularly recrystallization, to achieve the high purity required for downstream applications. This document is intended for researchers, chemists, and process development professionals seeking a practical and scientifically rigorous resource.

Introduction: The Significance of 2,2,2-Trifluoroethylamine Hydrochloride

2,2,2-Trifluoroethylamine hydrochloride (CAS No: 373-88-6) is a key fluorinated organic intermediate. The incorporation of the trifluoroethyl moiety into larger molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound is a vital starting material in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its hydrochloride salt form offers improved handling characteristics, such as higher stability and reduced volatility, compared to the free amine.[2] Achieving high purity of this intermediate is paramount, as residual impurities can lead to side reactions and compromise the quality and safety of the final product.

Synthesis Methodologies: A Comparative Analysis

Several synthetic pathways to 2,2,2-trifluoroethylamine have been developed, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as raw material availability, scalability, and desired purity profile. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

Route 1: Reduction of Trifluoroacetamide

This classic laboratory-scale method involves the reduction of trifluoroacetamide, a commercially available starting material. The most common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).

Causality of Experimental Choices:

-

Reducing Agent: LiAlH₄ is a potent reducing agent capable of reducing the highly stable amide functional group to an amine.[3] Less reactive hydrides like sodium borohydride are generally ineffective for this transformation.

-

Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are used to prevent the violent reaction of LiAlH₄ with protic solvents and to solubilize the reactants.

-

Work-up: A careful aqueous work-up is necessary to quench the excess LiAlH₄ and to hydrolyze the aluminum complexes formed during the reaction.

Experimental Protocol: Reduction of Trifluoroacetamide [4]

-

A solution of trifluoroacetamide (0.44 moles) in 500 mL of anhydrous diethyl ether is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

The flask is cooled in an ice-salt bath, and a 1.0 M solution of LiAlH₄ in diethyl ether (0.5 moles) is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

-

The resulting granular precipitate of aluminum salts is filtered off and washed with diethyl ether.

-

The combined ethereal filtrates contain the free 2,2,2-trifluoroethylamine.

Route 2: Ammonolysis of 2,2,2-Trifluoroethyl Halides

On an industrial scale, the reaction of a 2,2,2-trifluoroethyl halide (typically the chloride) with ammonia is a more common approach. This is a nucleophilic substitution reaction where ammonia displaces the halide.

Causality of Experimental Choices:

-

Reactants: 1,1,1-trifluoro-2-chloroethane is a readily available starting material. A large excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[5][6]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate. A solvent may or may not be used.

-

Work-up: The reaction mixture is worked up by neutralizing the excess ammonia and the ammonium halide byproduct.

Experimental Protocol: Ammonolysis of 1,1,1-Trifluoro-2-chloroethane [7]

-

Liquid-phase 1,1,1-trifluoro-2-chloroethane is mixed with ammonia (molar ratio of 1:8 to 1:15) in a pipeline-type reactor.

-

The reaction is conducted at a temperature of 150-200 °C and a pressure of 2-4 MPa.

-

The resulting mixed solution containing 2,2,2-trifluoroethylamine is subjected to pressure reduction, flashing, and deamination.

-

The liquid is then neutralized with sodium carbonate.

-

The neutralized solution is purified by vacuum rectification to yield pure 2,2,2-trifluoroethylamine.

Formation of the Hydrochloride Salt

The free amine, obtained from either of the above routes, is converted to its hydrochloride salt for better stability and ease of handling.

Experimental Protocol: Hydrochlorination of 2,2,2-Trifluoroethylamine [8]

-

In a three-necked flask, 33 g of 2,2,2-trifluoroethylamine is dissolved in 100 g of ethanol.

-

The solution is cooled to below 25 °C, and 35 g of a saturated solution of hydrochloric acid is added dropwise.

-

After the addition is complete, the reaction mixture is warmed to 50 °C for 1 hour.

-

The ethanol and water are removed by distillation under reduced pressure (0.98 MPa) at 45 ± 5 °C for 5 hours.

-

The resulting white, powdery crystalline solid is 2,2,2-trifluoroethylamine hydrochloride.

Purification: Achieving High Purity

The purification of 2,2,2-trifluoroethylamine hydrochloride is crucial to remove any unreacted starting materials, byproducts, or residual solvents. The primary method for purifying this solid is recrystallization.

Understanding Impurity Profiles

-

From Trifluoroacetamide Reduction: Potential impurities include unreacted trifluoroacetamide and byproducts from the incomplete reduction of the amide.

-

From Ammonolysis: The main impurities are secondary (bis(2,2,2-trifluoroethyl)amine) and tertiary (tris(2,2,2-trifluoroethyl)amine) amines, which are formed from the reaction of the primary amine product with the starting halide.[9]

-

From Hydrochlorination: Residual solvents like ethanol and water can be present.

Purification by Recrystallization

Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.[10]

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

-

Not react with the compound.

-

Have a relatively low boiling point for easy removal from the purified crystals.

-

Dissolve the impurities well at all temperatures or not at all.

For 2,2,2-trifluoroethylamine hydrochloride, its solubility profile indicates that it is soluble in ethanol and chloroform, and poorly soluble in diethyl ether.[11] This suggests that a single-solvent recrystallization from ethanol or a two-solvent system, such as ethanol/diethyl ether, would be effective.

Experimental Protocol: Recrystallization from Ethanol/Diethyl Ether

-

Dissolve the crude 2,2,2-trifluoroethylamine hydrochloride in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

Filter the hot solution by gravity filtration to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature.

-

Once the solution has cooled, slowly add diethyl ether (the anti-solvent) until the solution becomes slightly cloudy, indicating the onset of precipitation.

-

Warm the solution gently until it becomes clear again.

-

Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

-

Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Comparison of Synthesis Routes for 2,2,2-Trifluoroethylamine

| Feature | Route 1: Amide Reduction | Route 2: Ammonolysis |

| Starting Material | Trifluoroacetamide | 1,1,1-Trifluoro-2-chloroethane |

| Reagents | LiAlH₄, Diethyl Ether | Ammonia |

| Typical Yield | 68-75%[4] | >95%[7] |

| Scalability | Laboratory Scale | Industrial Scale |

| Key Impurities | Unreacted starting material | Di- and tri-substituted amines |

Table 2: Physical and Chemical Properties of 2,2,2-Trifluoroethylamine Hydrochloride

| Property | Value |

| CAS Number | 373-88-6 |

| Molecular Formula | C₂H₅ClF₃N |

| Molecular Weight | 135.52 g/mol |

| Appearance | White to light yellow crystalline powder[4] |

| Melting Point | 220-222 °C (subl.) |

| Solubility | Soluble in water, ethanol, chloroform; slightly soluble in benzene; hardly soluble in ether.[11] |

Visualizations

Caption: Overall workflow for the synthesis and purification of 2,2,2-trifluoroethylamine hydrochloride.

Caption: Step-by-step workflow for the purification of 2,2,2-trifluoroethylamine hydrochloride by recrystallization.

Conclusion

The synthesis and purification of 2,2,2-trifluoroethylamine hydrochloride can be achieved through multiple effective routes. For laboratory-scale synthesis, the reduction of trifluoroacetamide offers a reliable method, while industrial production favors the ammonolysis of 1,1,1-trifluoro-2-chloroethane due to its high yield and atom economy. The subsequent hydrochlorination and purification by recrystallization are critical steps to ensure the high purity required for pharmaceutical and agrochemical applications. By understanding the underlying chemical principles and carefully controlling the experimental parameters outlined in this guide, researchers and chemists can confidently produce high-quality 2,2,2-trifluoroethylamine hydrochloride.

References

-

CN101973888B - Preparation method of 2,2,2-trifluoroethylamine - Google Patents.

-

2,2,2-Trifluoroethylamine hydrochloride synthesis - ChemicalBook.

-

2, 2, 2-Trifluoroethylamine Hydrochloride (CAS No.: 373-88-6) | UK Supplier - Stanford Advanced Materials.

-

THE PREPARATION OF 2,2,2-TRIFLUOROETHYLAMINE - Canadian Science Publishing.

-

2,2,2-Trifluoroethylamine hydrochloride 98% - Sigma-Aldrich.

-

Why Ammonolysis of Alkyl Halides is Not a Good Method to Prepare Pure Amines? - YouTube.

-

Recrystallization - Homi Bhabha Centre for Science Education.

-

Reagents & Solvents: Solvents for Recrystallization - University of Rochester.

-

-

Given below are two statements : Statement 1: Ammonolysis of alkyl ha.. - Filo.

-

-

Recrystallization - University of California, Los Angeles.

-

Ammonolysis of alkyl halides is not a good method to prepare pure primary amines. Give reason - SaraNextGen.Com.

-

2,2,2-Trifluoroethylamine hydrochloride, 98% - Fisher Scientific.

-

Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 - ChemicalBook.

-

2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem.

-

Amide to Amine - Common Conditions - Organic Chemistry Data.

Sources

- 1. chemistry-solutions.com [chemistry-solutions.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Amide to Amine - Common Conditions [commonorganicchemistry.com]

- 4. 2,2,2-Trifluoroethylamine Hydrochloride | 373-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 9) Given below are two statements : Statement 1: Ammonolysis of alkyl ha.. [askfilo.com]

- 6. saranextgen.com [saranextgen.com]

- 7. scbt.com [scbt.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. people.chem.umass.edu [people.chem.umass.edu]

Spectral data (NMR, IR, MS) of 2,2,2-trifluoroethylamine hydrochloride.

An In-Depth Technical Guide to the Spectral Analysis of 2,2,2-Trifluoroethylamine Hydrochloride

Introduction

2,2,2-Trifluoroethylamine hydrochloride (CAS No. 373-88-6) is a pivotal fluorinated building block in modern medicinal chemistry and materials science.[1][2][3] Its incorporation into molecules can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity. Given its importance, unambiguous structural confirmation is a critical step in any synthetic workflow. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data characteristic of this compound. We will move beyond simple data reporting to explore the causal relationships between the molecule's structure and its spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Its Spectroscopic Implications

The structure of 2,2,2-trifluoroethylamine hydrochloride, CF₃CH₂NH₃⁺Cl⁻, contains several key features that dictate its spectral signature:

-

Trifluoromethyl (CF₃) Group: A potent electron-withdrawing group that strongly influences adjacent nuclei. Its presence is most evident in ¹³C and ¹⁹F NMR through characteristic C-F coupling and in IR spectroscopy through intense C-F stretching vibrations.

-

Ethylamine Backbone: A simple two-carbon chain. The methylene (CH₂) group is electronically deshielded by both the CF₃ group and the protonated amine.

-

Ammonium (NH₃⁺) Group: The protonation of the primary amine to form the hydrochloride salt results in a positively charged ammonium group. This significantly affects the chemical shift of adjacent protons and carbons, and introduces characteristic N-H stretching and bending modes in the IR spectrum.[4] In protic solvents, the ammonium protons are often exchangeable.

Below is a diagram illustrating the molecular structure and numbering convention used throughout this guide.

Caption: Molecular structure of 2,2,2-trifluoroethylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is simplified by the molecule's symmetry. Two distinct proton environments are expected: the methylene (CH₂) protons and the ammonium (NH₃⁺) protons.

-

Causality of Chemical Shifts: The protonation of the nitrogen atom to an ammonium salt causes a downfield shift for adjacent protons due to the inductive effect of the positive charge.[5] This effect, combined with the strong electron-withdrawing nature of the CF₃ group, results in significant deshielding of the CH₂ protons.

-

Solvent Effects: In deuterated protic solvents like D₂O or CD₃OD, the acidic NH₃⁺ protons will rapidly exchange with deuterium, causing their signal to broaden and often disappear into the baseline.[4] Using an aprotic solvent like DMSO-d₆ is necessary to observe the NH₃⁺ proton signal, which typically appears as a broad singlet.

Typical ¹H NMR Data

| Signal | Chemical Shift (δ) in D₂O | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | ~3.6 - 3.9 ppm[6] | Quartet (q) | 2H | CH₂ |

| 2 | Not Observed (exchange) | - | - | NH₃⁺ |

The chemical shift is referenced against residual solvent signals.

Interpretation: The CH₂ signal appears as a quartet due to coupling with the three equivalent fluorine atoms on the adjacent carbon (³JHF coupling). The NH₃⁺ protons are not observed in D₂O due to solvent exchange.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2,2,2-trifluoroethylamine hydrochloride in ~0.7 mL of deuterium oxide (D₂O) or DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~3-4 seconds.

-

-

Processing: Apply an exponential line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (D₂O at ~4.79 ppm, DMSO at ~2.50 ppm).

Caption: Correlation of structure to ¹H NMR signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon backbone. Two carbon signals are expected.

-

Causality of Chemical Shifts & Coupling:

-

C1 (CF₃): This carbon is directly attached to three fluorine atoms, resulting in a large one-bond C-F coupling constant (¹JCF) that splits the signal into a quartet. Its chemical shift is significantly downfield.

-

C2 (CH₂): This carbon is adjacent to the CF₃ group, leading to a two-bond C-F coupling (²JCF) that also splits its signal into a quartet. The proximity to the NH₃⁺ group further shifts it downfield.

-

Typical ¹³C NMR Data

| Signal | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| 1 | ~125 ppm | Quartet (q, ¹JCF ≈ 277 Hz) | CF₃ |

| 2 | ~40 ppm | Quartet (q, ²JCF ≈ 30 Hz) | CH₂ |

Data is predicted based on values for similar fluorinated compounds and the free base.[7][8][9]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 20-50 mg of the compound in ~0.7 mL of D₂O or DMSO-d₆.

-

Instrumentation: Use a 400 MHz (or higher) spectrometer, observing at the appropriate carbon frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

-

Number of Scans: 512-1024 scans are typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply an exponential line broadening of 1.0 Hz. Calibrate the spectrum using the solvent signal (DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. The spectrum of 2,2,2-trifluoroethylamine hydrochloride is dominated by vibrations from the ammonium group and the trifluoromethyl group.

Typical IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3200-2800 | Strong, Broad | N-H stretching (Ammonium salt) |

| ~1600-1500 | Medium | N-H bending (Asymmetric/Symmetric) |

| ~1300-1100 | Very Strong | C-F stretching |

| ~1450 | Medium | CH₂ scissoring |

Data obtained from public databases.[10][11]

Interpretation:

-

The most prominent feature is the extremely strong and broad absorption band for the C-F stretches, which is characteristic of trifluoromethyl groups.

-

The broad absorption in the 3200-2800 cm⁻¹ region is a classic indicator of an ammonium (R-NH₃⁺) salt. This is distinct from the sharper peaks seen for a free primary amine (R-NH₂).

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum.

-

Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a salt like this, a soft ionization technique like Electrospray Ionization (ESI) is often preferred.

-

Expected Ionization (ESI+): In positive-ion ESI, the intact cation [CF₃CH₂NH₃]⁺ is expected to be observed. Its monoisotopic mass is 100.0369 Da. The molecular weight of the full hydrochloride salt is 135.51 g/mol .[10][11]

-

Fragmentation (Electron Ionization - EI): If analyzed by a harder technique like EI (more suitable for the free base), the primary fragmentation pathway is alpha-cleavage, where the bond between C1 and C2 breaks.[12][13]

Predicted Mass Fragments (from the cation [CF₃CH₂NH₃]⁺)

| m/z | Possible Identity | Comments |

|---|---|---|

| 100.04 | [CF₃CH₂NH₃]⁺ | Cation of the parent compound |

| 81.03 | [CH₂NH₃]⁺ | Loss of CF₂ radical (less common) |

| 69.00 | [CF₃]⁺ | Cleavage of C1-C2 bond |

| 30.03 | [CH₂NH₂]⁺ | Alpha-cleavage, the most common fragmentation for primary amines[12][13] |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: ~100-150 °C.

-

Scan Range: m/z 50-200.

-

Integrated Spectral Analysis: A Holistic View

No single technique provides all the necessary information. The true power of spectral analysis lies in integrating the data from NMR, IR, and MS to build a self-validating structural proof.

Caption: A summary correlating the molecular structure to its key spectral features.

Conclusion

The spectral characterization of 2,2,2-trifluoroethylamine hydrochloride is straightforward and highly diagnostic. The ¹H NMR spectrum confirms the ethyl backbone and its electronic environment with a characteristic quartet. The ¹³C NMR spectrum definitively proves the presence and connectivity of the CF₃ and CH₂ groups through distinct C-F coupling patterns. IR spectroscopy provides clear evidence of the ammonium salt and the trifluoromethyl group functional moieties. Finally, mass spectrometry confirms the mass of the cationic species and predictable fragmentation. Together, these techniques provide an unambiguous and robust confirmation of the compound's identity and purity, which is essential for its application in research and development.

References

-

PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Wu, J., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. Retrieved from [Link]

-

Mian, Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]

-

La Planche, L. A., Rothchild, R., & Xu, G. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Effects. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Ethylamine, 2,2,2-trifluoro-,hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Goward, G. R., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,2-Trifluoroethylamine. Retrieved from [Link]

-

Ottokemi. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride, 98%. Retrieved from [Link]

-

ChemBK. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for the trifluoromethylation of arylboronic acids. Retrieved from [Link]

-

PubMed. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,3-Trifluoroethylamine hydrochloride. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

INIS-IAEA. (2001). Mass Spectrometric Study of Molecular Ions of Ethylamine, Diethylamine and Triethylamine Using Electron Impact. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Stanford Advanced Materials. (n.d.). 2, 2, 2-Trifluoroethylamine Hydrochloride (CAS No.: 373-88-6). Retrieved from [Link]

Sources

- 1. 373-88-6 | 2,2,2-Trifluoroethylamine hydrochloride [fluoromart.com]

- 2. CAS 373-88-6: 2,2,2-Trifluoroethylamine hydrochloride [cymitquimica.com]

- 3. 2, 2, 2-Trifluoroethylamine Hydrochloride (CAS No.: 373-88-6) | UK Supplier [samaterials.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) 1H NMR spectrum [chemicalbook.com]

- 7. 2,2,2-TRIFLUOROETHYLAMINE(753-90-2) 13C NMR [m.chemicalbook.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethylamine, 2,2,2-trifluoro-,hydrochloride [webbook.nist.gov]

- 12. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Solubility of 2,2,2-Trifluoroethylamine Hydrochloride in Organic Solvents

Abstract

2,2,2-Trifluoroethylamine hydrochloride is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, where its trifluoromethyl group imparts unique physicochemical properties.[1] Understanding its solubility across a spectrum of organic solvents is a critical-path parameter for reaction optimization, purification, and formulation development. This guide provides a comprehensive analysis of the solubility characteristics of this salt, grounded in fundamental physicochemical principles. It offers a qualitative solubility profile in common organic solvents, a detailed experimental protocol for quantitative determination, and an exploration of the molecular interactions governing its dissolution. This document is intended to serve as a practical resource for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Significance of a Fluorinated Amine Salt

2,2,2-Trifluoroethylamine hydrochloride (CAS: 373-88-6) is a white to light yellow crystalline powder.[2] It serves as a key intermediate, for instance, in the synthesis of arachidonylethanolamide analogs with affinities for cannabinoid receptors (CB1 and CB2).[3] The incorporation of the trifluoromethyl (CF₃) group into active pharmaceutical ingredients (APIs) is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1]

As a hydrochloride salt, the compound's solubility is governed by a complex interplay between its ionic nature and the organic character of the ethylamine backbone.[1][4] Unlike its free base form, the salt's dissolution in organic media is not straightforward and is highly dependent on the solvent's ability to overcome the compound's high lattice energy. This guide elucidates these principles to provide a predictive and practical framework for its application.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential to interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₂H₅ClF₃N | [5] |

| Molecular Weight | 135.52 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 220-222 °C (sublimes) | [7] |

| Structure | CF₃CH₂NH₃⁺ Cl⁻ | [5] |

| Hygroscopicity | Sensitive to moisture (hygroscopic) | [2] |

The high melting point is indicative of a stable crystal lattice structure with significant ionic character, an energy barrier that must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Principles of Dissolution

The solubility of an ionic compound like 2,2,2-trifluoroethylamine hydrochloride is dictated by the principle of "like dissolves like," which is rooted in the polarity of the solute and solvent and the intermolecular forces they can form.[8] Dissolution is an equilibrium process where the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions is balanced by the energy released from forming new solute-solvent interactions.

For an ionic salt to dissolve in an organic solvent, the solvent molecules must effectively solvate the cation (CF₃CH₂NH₃⁺) and the anion (Cl⁻).[9] This process is influenced by several factors:

-

Solvent Polarity : Polar solvents possess dipole moments that can interact favorably with the charged ions of the salt, stabilizing them in solution.[9][10] Highly polar solvents are therefore better candidates for dissolving ionic compounds.

-

Hydrogen Bonding : The ammonium cation (NH₃⁺) is a strong hydrogen bond donor. Polar protic solvents (e.g., alcohols), which can act as hydrogen bond acceptors, are particularly effective at solvating the cation.[4]

-

Dielectric Constant : Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, preventing them from recombining and precipitating out of solution.[8]

The diagram below illustrates the critical interactions between the ionic solute and different classes of organic solvents.

Caption: Intermolecular forces governing solubility.

Qualitative Solubility Profile

Based on available literature, the solubility of 2,2,2-trifluoroethylamine hydrochloride in common organic solvents has been qualitatively assessed. This data provides a crucial starting point for solvent selection in experimental design.

| Solvent Class | Solvent | Qualitative Solubility | Reference(s) |

| Polar Protic | Water (H₂O) | Soluble | [2][3][7] |

| Ethanol (EtOH) | Soluble | [2][3][7] | |

| Polar Aprotic | Chloroform (CHCl₃) | Soluble | [2][3][7] |

| Nonpolar | Benzene | Slightly Soluble | [2][3][7] |

| Diethyl Ether | Hardly Soluble / Insoluble | [2][3][7] |

This profile aligns with theoretical principles. Polar protic solvents (water, ethanol) are effective due to their polarity and hydrogen bonding capabilities. Chloroform, while less polar than ethanol, can still engage in dipole-dipole interactions. The low polarity of benzene and ether renders them poor solvents for this ionic salt.

Experimental Protocol: Isothermal Shake-Flask Method

For precise quantification of solubility, the isothermal shake-flask method is the gold standard, ensuring that a true thermodynamic equilibrium is achieved.[11] This protocol is designed to be self-validating by confirming the presence of excess solid material at equilibrium.

Objective: To determine the equilibrium solubility of 2,2,2-trifluoroethylamine hydrochloride in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

2,2,2-Trifluoroethylamine hydrochloride (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analysis equipment

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of 2,2,2-trifluoroethylamine hydrochloride into a vial. The key is to add enough solid so that some remains undissolved at the end of the experiment, ensuring saturation.[11] Record the mass. Add a precise volume or mass of the chosen organic solvent.

-

Equilibration: Tightly seal the vials to prevent solvent evaporation. Place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurries for a sufficient duration to reach equilibrium. Causality Note: A period of 24 to 72 hours is typically required. Preliminary time-point studies can be run to confirm that the measured concentration does not change between, for example, the 24-hour and 48-hour marks, thus verifying equilibrium.

-

Phase Separation: Once the equilibration period is complete, remove the vials from the shaker but keep them in a temperature-controlled bath. Allow the contents to settle for at least 2 hours to let the undissolved solid precipitate, preventing contamination of the sample.

-

Sampling and Filtration: Carefully draw an aliquot of the clear supernatant using a syringe. Immediately pass the liquid through a syringe filter (chemically compatible with the solvent, e.g., PTFE) into a pre-weighed vial. Causality Note: Filtration is critical to remove any microscopic solid particles that could artificially inflate the measured concentration. The filtration should be done quickly to minimize any temperature change that could cause precipitation.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Determine the concentration of the diluted sample using a validated analytical method, such as HPLC with UV detection. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

System Validation: After sampling, visually inspect the original vial to confirm that a solid phase remains. The absence of excess solid invalidates the experiment, as saturation cannot be guaranteed. Optionally, the remaining solid can be recovered and analyzed (e.g., by DSC or XRPD) to confirm that no phase change or solvate formation occurred during the experiment.

Conclusion

The solubility of 2,2,2-trifluoroethylamine hydrochloride is fundamentally governed by its ionic salt structure. It exhibits favorable solubility in polar protic solvents like ethanol and is sparingly soluble to insoluble in nonpolar media such as benzene and ether. This behavior is consistent with established theories of solute-solvent interactions. For drug development professionals and synthetic chemists, this profile indicates that polar solvents are required for reaction media and formulation, while nonpolar solvents could potentially be used as anti-solvents for crystallization and purification processes. The provided experimental protocol offers a robust method for obtaining precise, quantitative solubility data essential for process optimization and modeling.

References

-

ChemBK. (2024). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from ChemBK.com. [Link]

-

Homework.Study.com. (n.d.). How does polarity affect solubility?. Retrieved from homework.study.com. [Link]

-

Chemistry LibreTexts. (2019). Chapter 9.2: Solubility and Structure. Retrieved from chem.libretexts.org. [Link]

-

TutorChase. (n.d.). Why do ionic compounds often dissolve in polar solvents?. Retrieved from tutorchase.com. [Link]

-

He, Y., & Li, S. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 107(1), 47-56. [Link]

-

Solubility of Things. (n.d.). Trifluoroethylamine Hydrochloride. Retrieved from solubilityofthings.com. [Link]

-

Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds. Retrieved from vedantu.com. [Link]

-

The Chemistry Corner. (2023, December 6). Why Does Polarity Affect Compound Solubility Behavior? [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9772, 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from PubChem. [Link]

-

Slideshare. (2016). solubility experimental methods.pptx. Retrieved from slideshare.net. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

National Journal of Pharmaceutical Sciences. (2020). Determination of solubility by gravimetric method: A brief review. Retrieved from njps.in. [Link]

-

Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from slideshare.net. [Link]

Sources

- 1. CAS 373-88-6: 2,2,2-Trifluoroethylamine hydrochloride [cymitquimica.com]

- 2. 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6 [chemicalbook.com]

- 3. sfdchem.com [sfdchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. youtube.com [youtube.com]

- 9. tutorchase.com [tutorchase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,2,2-Trifluoroethylamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2,2,2-trifluoroethylamine hydrochloride (TFEA-HCl). As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, understanding its thermal behavior is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product quality.[1][2][3] This document outlines detailed experimental protocols for characterizing the thermal properties of TFEA-HCl using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Furthermore, a proposed decomposition mechanism is elucidated, supported by theoretical principles of physical organic chemistry. This guide is intended for researchers, chemists, and drug development professionals who handle or utilize this compound in their work.

Introduction and Physicochemical Properties

2,2,2-Trifluoroethylamine hydrochloride is the salt of the highly fluorinated primary amine, 2,2,2-trifluoroethylamine. The presence of the trifluoromethyl group significantly influences the molecule's properties, enhancing its lipophilicity and stability.[1] It is a white to pale yellow crystalline solid, soluble in water and polar organic solvents like ethanol and chloroform.[1][2][4]

Chemical Identity

| Property | Value |

| IUPAC Name | 2,2,2-trifluoroethanamine;hydrochloride[5] |

| Synonyms | TAF, Trifluoroethylamine hydrochloride[5][6] |

| CAS Number | 373-88-6[5][6] |

| Molecular Formula | C2H5ClF3N[5][6] |

| Molecular Weight | 135.52 g/mol [6][7] |

| Structure | CF3CH2NH3+ Cl- |

| Melting Point | 220-222 °C (sublimes)[4][7] |

Experimental Investigation of Thermal Stability

A thorough understanding of a compound's thermal stability requires a multi-faceted analytical approach. The following sections detail the recommended experimental protocols for characterizing TFEA-HCl.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the foundational technique for determining the thermal stability of a material by measuring its mass change as a function of temperature. For a salt like TFEA-HCl, TGA will reveal the onset temperature of decomposition and the number of decomposition steps. We will employ a dynamic heating method to obtain a broad overview of its stability.

Experimental Protocol:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of TFEA-HCl into an alumina crucible.

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max).

Anticipated Results: Based on the known sublimation point of 220-222 °C, we anticipate significant mass loss commencing in this temperature range. The TGA curve is expected to show a single, sharp decomposition step, suggesting a relatively straightforward decomposition process.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8][9] This technique is crucial for identifying phase transitions (like melting and sublimation) and quantifying the enthalpy of decomposition. For TFEA-HCl, DSC will complement the TGA data by providing energetic information about the decomposition process.

Experimental Protocol:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of TFEA-HCl into a hermetically sealed aluminum pan. A pinhole lid is recommended to allow for the escape of gaseous decomposition products while maintaining a controlled atmosphere.

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic events. Determine the onset temperature, peak temperature, and enthalpy (ΔH) of any observed transitions.

Anticipated Results: We expect to observe a significant endothermic event corresponding to the sublimation and decomposition of the compound, likely in the range of 220-250 °C. The DSC data will allow for the quantification of the energy required for this process.

Accelerating Rate Calorimetry (ARC)

Expertise & Experience: ARC is the gold standard for assessing thermal hazards under adiabatic conditions, which mimic a worst-case scenario in a large-scale reactor.[10][11][12][13] By detecting the onset of self-heating, ARC provides critical data for process safety, including the time to maximum rate (TMR) and the adiabatic temperature rise.[11]

Experimental Protocol:

-

Instrument: An Accelerating Rate Calorimeter.

-

Sample Preparation: A known quantity of TFEA-HCl (typically 1-5 g) is loaded into a spherical titanium or Hastelloy bomb.

-

Method: A "heat-wait-search" mode is employed.

-

The sample is heated in small steps (e.g., 5 °C).

-

After each step, the system waits for thermal equilibrium.

-

The system then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).

-

-

Data Collection: Once an exotherm is detected, the instrument switches to adiabatic mode, and the temperature and pressure are monitored as a function of time until the reaction is complete.

-

Data Analysis: Determine the onset temperature of the exotherm, the self-heating rate, the pressure generation rate, and the adiabatic temperature rise.

Anticipated Results: The ARC experiment will provide a detailed profile of the exothermic decomposition of TFEA-HCl. This data is critical for defining safe operating temperatures and designing emergency relief systems for any process utilizing this compound.

Proposed Thermal Decomposition Pathway

Based on the chemical structure of 2,2,2-trifluoroethylamine hydrochloride and general principles of thermal decomposition of amine hydrochlorides and fluorinated compounds, a plausible decomposition pathway can be proposed. The primary decomposition is likely initiated by the dissociation of the hydrochloride salt, followed by elimination and rearrangement reactions.

The most probable decomposition pathway involves an initial dissociation of the ammonium chloride salt to yield free 2,2,2-trifluoroethylamine and hydrogen chloride gas. This is followed by an elimination reaction, facilitated by the strong electron-withdrawing effect of the trifluoromethyl group, to produce trifluoroethene and ammonia. A competing pathway could involve nucleophilic attack of the chloride ion on the ethyl group, though this is less likely due to the deactivating effect of the CF3 group.

Caption: Proposed thermal decomposition pathway of 2,2,2-trifluoroethylamine hydrochloride.

Safety and Handling

2,2,2-Trifluoroethylamine hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[6]

-

Ventilation: Use only outdoors or in a well-ventilated area.[6][14]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][14]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[6] The compound is hygroscopic.[2][6] Store in a cool place.[6]

-

Spills: In case of a spill, remove all ignition sources, clean up immediately, and use dry clean-up procedures to avoid generating dust.[14]

Conclusion

This technical guide has provided a comprehensive framework for understanding the thermal stability and decomposition of 2,2,2-trifluoroethylamine hydrochloride. By following the detailed experimental protocols for TGA, DSC, and ARC, researchers and process chemists can obtain the critical data necessary for safe handling, process optimization, and risk assessment. The proposed decomposition pathway offers a theoretical basis for understanding the degradation products. Given its importance in synthetic chemistry, a thorough characterization of the thermal properties of TFEA-HCl is an indispensable aspect of responsible chemical research and development.

References

- 2,2,2-Trifluoroethylamine hydrochloride - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPUma4tJxhvI7X6suWAnCUB1SJ1RAzTDeWbvQSkWar7UINmJVi5uov_NyiQIFbRRaFMKyWQX4FCZEv5D-462T6ekSSSU5u-7f2wZMBmtKCbGuloawEKMzTWDzl8iW24fYbtuSA]

- 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpFqkuhCY-WZwCZnzElUTmYp7saRIAQJPCVGWpp0QDBW98Naxc1DyuEzq0CDGj19ji_lZkNi8UTmqBsgq2oZ9Ctc9rh1f2jMpC06IiSdFkOrpXD4tzjlDICao8myt92zaeD8_N730LlTrUsrbyCHIi7JI8be6bFwhWRSXEzari1conGvD2wwuU]

- 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIryREHupivbAdMKTRubvBK7RlyDwGZn2xYRNuvXthMylKuGRhxQW47yhs2f0LQZ-QvIZcxQxBQkRoJ5Dp5eEu7Ax-BsOkvtMK0TkVIARvL3xrFU96FgVCGsOYnaf_1C-2cVAouaBrpZ1dyBKtm0FhX4Qa7p90w7W3YGGooahQYl8PPG0DLEgglVHf5A==]

- CAS 373-88-6: 2,2,2-Trifluoroethylamine hydrochloride - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuCgKNN1Ykjb_lUvh6GWktaY8wBIdW8GmrQV1Pv7Gn15mk0elFMBSAvINVAAMP92gsxd69Ysxv4AR91TAA3X3YF_QkyC9igUDw2g1RTbl1BC_FGwZePj8OQ2sPrIeydm8H]

- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF20dFzZqBZwqB1BMPjf6j0GAGuoXKTFjVk6FaaPHyXrREB24K0mOTYhYixEzZZ9xAq6H6grP6CpCm6owMe_JnCDeUB8hukf_vv8C-woRsPRuvdoBwBA9W28_jYZ0da-KHxA7Spt65ga5mWKvlt]

- 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdhRFYwyUurgXH5pr9fD9-gRDIPGv_Ws0jJwfjysRA689K8hcUHI7N9_FdGPUjxPC0t2kRjyqJEETcFiry_4631IiwU6nkMhbf1ptTNauMKCran_r1yTcMTlUBK9d62INswxN9G__ASk6MkbYVsPtw8_sRYbp7SOeAGXEjGqdnHLpPj-_DFWUPn7Te5YU=]

- 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTpFZr7LqReG-y5grvKt9Vl82hlJdeqXPeszztdKXjUMEmkRdKHfGhduCHRj8k8UFD9RKxizClFFqSEzArvgcjhT3bjhitpwDwtBr-mV_uMCpt3NmnrluaPZbHIvq0YTX8qL0LEe3gBy5swsAfVFYmPxbXUyixlXMXwXM_6kXHPQ==]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0KF_rqL33zL7RfPFuGiKlYHUmrIhgFcSkfjVGqbf7TVMAOPkoLEHxFhCFKr1vg7PiQEdFXwBHPRNLMookwFmd8eKFjgYO7j1xjW_TuPZlMECGVcHLx_01xrCc08kjuRBzhyeJUNr5MKuWxevUB4T0wzt209T3hnpPzJm8Y_aveq0iGLjt4yUpR900CPEzWOi9paA1Af0pC_zX9IJJ6UsS49KpV8bJFoNo-mSsiVfuEmS6QgRC]

- THE PREPARATION OF 2,2,2-TRIFLUOROETHYLAMINE - Canadian Science Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH00RKA0uX-fY6giFbwVcGPB4V9AA7ZqroWstjrT6s6WcRTN0lYPc7DGKhHhEqsbci8UJUXM4zh2tA9bPXh2kvbW3POFqeemSWQPELTuWs8lkpqhxjCA_Ovj_epXkISZ44rEZ4lVwmC8dwIsDI=]

- (PDF) Thermal Decomposition of Fluoroalkyl Pentacarbonylmanganese(I) Derivatives by α-Fluorine Elimination - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg1y737NqkmrcCkgSML-fuWxSUo4oli3QJNYqH4_oqopPDRx7qsGe4u2YJBXDB2SZ4PAYofg9m9SQ3hHMzrUwz5jHSt6hv6fcg1YrqYLoFlgqQPuZu_zgUspBQ_HXCb-ZuHS0lHuMSjz3XhMabcNUzL1_mS_QB2aiNGhavUwuMTU8CO3YmMiuu1Tv5tt17wdKVgLIkhMgT9NiKKyYIMTn4xZqgHgHV2koZjm562tLgKFeY7Y4_WorxvJux8CEJjZZhfkLyWFMjltxV5tC0oon83A==]

- 2,2,2-Trifluoroethylamine 98 373-88-6 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9omLnpUoFWJjUq0T6St7KYK3XbGUNunXaBKUUciaWXPzn7N_Fa_wui-VAIGH6EJnjYiqy03Pcoz_XTAswgpeQ02aMa0u3UfsFarUi1MyWeRSbuABuchcv4A3PZjMKpFdoxZgpbNVxvgi598RwZR9xF5NScg==]

- 2,2,2-Trifluoroethylamine hydrochloride, 98% - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu5eujFBrIg6wioBC1ZiHosZ2eqF5lhCOq_qwef6jgB6cSZeu1ocQ_S8IMyoY8AY3hfo4ooGtkT6_6MRrmXRgelic-aa6RgtvL79qYsHqMEW_Sbs8xCEmJmh3_Nk6gp0wdOQHnNt8ONtR64ECRi1QxMCy9wlwOv5Oyg8rDNhJjPd0KM9ZovzRAPJi7wrBtpe-iQdrh0WbPq4p4aX6eH9kFqFhFAwIewCKi]

- Accelerating Rate Calorimeter (ARC) - NETZSCH Analyzing & Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjUkN4DbBfoSY2hYtY-2-09kDlzBvL4xbGfm24imrYapHW6T7ljJmU0gLYa2t57fukSaEL4upGKE_6LMZAvIOtB1WWNVlQ_muSJQNiJhuIZ6KikuJ6dVTqWMMQU2fda2J2w31_S27HbfIb17bbtUydEPNO9mooVWb2AhxFqsqxetZ_wq_Ce9Qfvyk=]

- CN101973888B - Preparation method of 2,2,2-trifluoroethylamine - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF720ytMrEslyR8-b8aq49i1lxXtoL9HuoLYvulVHfwYhtQ1nRjfa-vviddwgJIVi3Qp6K2Ffj_Fj9yA7PjnZ-MpBwBh6co7LKOJn7PlpcTsOPij3g5AxexdplQ-VF7NqaW_lSDz0k4-QG50m8=]

- Accelerating Rate Calorimeter (ARC) - Belmont Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFed0gJ5XeJ1bFvUq2DzPRoRWkVz504mva9l9ZDP_DxKNUVMZXTNbM7d9yp_PUBn8AetFBsdwz8OxBzUyDn1zCBgMc6YyJ42xzAWw9bC3BrmcLLwZQotMDYsW-6UibG_VDyYSGAKH1gF213dKJWzlrXsswg4UrJVK3MQu9GYkU8IQ9LqYpzLmSJGDNtR5d8RG8W46f5ckMs5OJdAhPjux6mguL4Oks1WmdEHl2eCfE8nYkIDQ==]

- Accelerating Rate Calorimeter | Thermal Hazard Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEldAhcdQZO3BA57Az0SXIeewPVUPzqEl60zmB6Xg1VDBe7JOGga9TdPeRLEOra5LyjTcKskFbfM3exz60gGoS5cGSSVJizOFEH7rWJ4y43jevsiKrLVy1NKdn7i_eFe3uyfSUqCdNoNDURg5e4auokDxKshT37LbCRuignu16-3EMVKQf9UAWNNgVZx8tpW2-zg==]

- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG28EmZ4Oc9YvnR1rJXH_ousPZeoTJdLf4eA4zlUmCRUiaHO0aL2lUcv23K8He1L4oamcf-aO3uGaHaZAzpzwEymVjzIi9GYLQSw70jS5Pgr2S3MSbRsIgPiVtuzDGtlRJ9zQbo9kwFq6ZuEWYmIKA5GSqqwYWPDR1zmyAW]

- Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_zjpUK4oj1tNPyKbiCzVYl2Xx3v9vb7lgsr74unYHW6hWryEaSEh9eP5JFHKC7rVqgpzyosiyKn7WfI3ktKXymUIeBeTt_jP6-I5cN5f5zOmPZQIQh6uWTFc4ANXpkKDzz2U0kjRNIsEwf4lvUZ2scBzPsJ_vnSKK0LYC]

- Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm5-MqRkLjn9V-DLe27YpkzOdksWoz2dkQ-3XXxpV5EsQ66GJqd6oHrKmH3DEDjQWDGABlZ08tQdS6tk99Dfd0u7Ag1CdIYW9uxbkQ-fcUN1f-x6fy3VzpaNiqf9ufmoQRVqAl]

- The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-sYbUd5R_ShtEDL5msfsSp0VpRtXfdUGQORBZWSRrE_EgEwOtEVj3PTIdF3jyo3p5BtaB4DcsQZ_hlo9oiGoRGLFpSc2sBY_FEqPw2p3SDBjBsGbqEFlVKjvk35c6x591AUGD4gkl]

- 2,2,2-Trifluoroethylamine Hydrochloride | 373-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd.. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkpf0d3xC0T_I4p5nRSazKiVNVNFGAY5Z1wko-aeNqtM7NUqqk--9Qgz-DeYoI9UlW9BsF811hzt7pakpl5TAtU0KYNKC8xhzfjnQj89ygsh9Ou0BrU4a5NZ8Oj3IKIlmFrhjTOQ==]

- 2,2,2-Trifluoroethylamine hydrochloride, 98% 100 g | Buy Online - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCCQFRq66UrLMGWPABKykpUFF1GLKVRs7i-IYOhM8jUkWS2UH6gO0EJ2H8NmrT6cKGuMzNdnoq6Swvy_ZBg3lK5JdAfrBaduH5GgaF0-_XLJQYr1WyXr6qsGSKr9PiR_YbgZzQWl2fkuByYcuvu7Bnjy91KMINaQ==]

- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHem_JOyQ3qRBVyqeMIpQ_czLBAwOmR_qfXmmB2Qnrw6CZksuYkCII7AYSKzNN2KRnmwdzzlXBRL_1aayPxC4ar7kZ7DPhYUi8_KUPJOjJoHFH6gw96xmK0XwlnSNDtx9ov4hoo]

- 2,2,2-Trifluoroethylamine hydrochloride, 98% 373-88-6 India - Ottokemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWtRWDXd474ljVB4Oq2t45QpohbgXx_LPvRqFgQnxPeIXupCow0VVIS4SfqHroykSNv-CwYuWaFjmfjjCJUE-vfm9IOGTb2L4vfBGD3k8drRDV79khCfDDcCylLMi_VeuoOmdlNouRCHMzMVz8OEJXsAQ61ZJIWE2zcdFBAQwtJslyu66IxdElA0LU5cukWvoI]

- 2,2,2-Trifluoroethylamine 98 373-88-6 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCdjgWNI_2J09LuyXElLroDlVBFs75MyhiRdQ6kx8BbXqnuAQoNSIE6mnaHDfGmMWPJQwIobyDmb9oWBNLr6d_hx9XT65bJwwm-rjDSXJCZuEyEr29CVG45ORNFbbnCScoGfra9v8CueK0_L8MKvA7iF5CPA==]

- 2,2,2-Trifluoroethylamine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrERc71S_sstAXs4BL4x7LiiAHPh0BCAkWNDmbxTrbYCJZZHQANX38Y5N-fLKgr433xAMgOWYS1LCl4YgyLozNNfFxa_nfHO1SPya3YIdI1-9JOoyxpegk-cFnM280KNrvBHaDQy-yC4S3LOwpOlXFZPyG9dPzqBMY-lezqw0pkpaJuW8ykWLGu-Y41f4vuG1Bjb1-SPjxf-EeBgwRh_Ba6A==]

- Ethylamine hydrochloride | C2H7N.ClH | CID 11198 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWK4In2Lps3zeITcqMz1xjLsFFbmsqcvw1mnTT8oXQ8KySUucNb2jS2M6xrVZxAhbPDbgXcqtqi4vJ_Ee3vtyZY0_sOuhFxWNZVCe10e453PSuLLFaHawaE7min05wF4gun3P7lp85h_MLZY68xnYc-1MsccmJj24z8m5Xow==]

- CAS 557-66-4: Ethylamine hydrochloride - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCfSOOer7OmdiPeU8krbgcBVk5ny522jCX4qHsFk8eqCCggjjHALUp6Dpn5sKmYli2XF9N8mVaYT87Mz1mbcSTyUp7RMrdKUvPTY24ccUm3TkXdo6KD_aAAaKIDhgFlobc]

- Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGTpSlLBMW1Nbrn3pAmSFNLbtXBdq_tghMQSLdmTdqXB477JF7nOTaKvkwXYI-rgCRyWw6O0kLERKCjwB7uPPyPy7WFCqaURNTxlN47EdphGPNdflw6LIsCarY6gb2bPnfMo4=]

- 2020 Differential Scanning Calorimetry (DSC) Practical Training Course - TA Instruments. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxHKtRV2uXjIk9KWl27Dk-SsDlFrOKoTvfqT3yRlrBG1JZfmyculxH3WiEsQvymzrg3qKD8Z17_0ejrJmgsCcY4U9TS_gGpqeW_B12QKP0ea_jfqG9-d6MgQcMOp7CJo0ivvlgSo3h5WHKDK8go8XbYoUoK3mnrmm3d6xLBdJJ-9JO68hPuiQMmuRo10U67Twwv0M=]

- A Thermal Analysis Technique That Combines Differential Scanning Calorimetry and Light Microscopy | American Laboratory. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkmkWSG_6KIwW-ydulzx79KYXsn3Q7gQEEl6iLYXNoFle-F64KONS0iIc4azuP6mm_X3UhoAPtRU-mDbaHyncsAr6gX9wutywdN4BvqeIjUOYfWvUwJZQWiVhQDyJ5hdaZRlwxAQcqBM1onvmTF0IXSCOXOgWL5yO98CXgmXn3Y0I5254KroMG5sf4_CPT9Pqpyir3DFEgHXlRK2D-rYIjmpakhGvIYmJ_4gZfa4dscf9usdpe81npc42b_XMJd-2a0m0Sg92Am-4ciuS2Hh1sAVNJZ9JRlyiL7pZPRam4]

- Thermal degradation of fluoropolymers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTAi_j1gtHA4rGkviYLUaJinvEVACM1VhFhWMBW_39EFV4959AKXXHJwovOZw7Nezb0BB4ZQn5b-O-F8LdFYulaclvVlv82fAvgSZVEZZNH01HQ-7BgLDTvkq0cSCLJN5717pAdVJ-JuimmSIBIi2LZObtqeyqE13On7WdCyEEhO_JkhISI4jLT2_pnYW4OQ==]

- Ethylamine Hydrochloride - The Lab Depot. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLq-EDJwSx8cr_bazaDu_J3AJP_tG0C9CN926kmAA9Au2sAfL46Woob_RVorn55kGFe_MC0Q-G7_tLgT2xvTh52uV6gKgUi6iNi17J4plpr9mTPdc-3GrHo6sETIDER_Blx4OCAwXdxA8DYOLMjjux-bYdXo_0rA==]

- Ethylamine Hydrochloride | 557-66-4 - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2xNLRM91gvDwbYkhxb2nVsKSL6lYGtleZvPtGPZL0ZlwPGRdu4na45XJD3t9arJYXIejnGGdUuGY0Xb0hxuzAJpiuv8aUVbvj-dPxA619aai3Ht57ixS859xW8d97W9MkkGoP9A==]

- 2,2,2-Trifluoroethylamine hydrochloride, 98% 10 g | Buy Online - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUPWkZR8upcJMP5qSio5v59WMjoGDPfYC534UmGvTV19yreKbpAymuA4R_dCgtLjZ1ay5xDq_K3npabEYAjy7NpP7z24cPwZ6cWaRoFLZGlppzxV_1ER-pl-ru8p4wzF8MPvW-Cdw-MkrDFm0d599Abo5RvoJWJw==]

- 2,2,2-Trifluoroethylamine hydrochloride, 98% 50 g | Buy Online - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFzAetZaW1-pHL5gKxj12BI9fmm04afjQdWhLON8IlIYyTM8Ot3nzSE1T1M0M11A1gc23-bS7OAw5MTRKWhjLpVQR7yWncMcUNToc2UF170EW4oaPFC9ErrqZe56rPioclNkuSi7fOTMLpDcB-4eTv_-ruL2Kwfw==]

Sources

- 1. CAS 373-88-6: 2,2,2-Trifluoroethylamine hydrochloride [cymitquimica.com]

- 2. 2,2,2-Trifluoroethylamine hydrochloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2,2,2-Trifluoroethylamine hydrochloride, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6 [chemicalbook.com]

- 5. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 7. 2,2,2-Trifluorethylamin -hydrochlorid 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. tainstruments.com [tainstruments.com]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. belmontscientific.com [belmontscientific.com]

- 12. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 13. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

The Ascendancy of the Trifluoroethyl Moiety: Strategic Applications of 2,2,2-Trifluoroethylamine Hydrochloride in Drug Design

An In-depth Technical Guide for Medicinal Chemists

Introduction: Beyond a Simple Building Block